molecular formula C10H12F6NiO6 B083650 Nickel;1,1,1-trifluoropentane-2,4-dione CAS No. 14324-83-5

Nickel;1,1,1-trifluoropentane-2,4-dione

Cat. No. B083650
CAS RN: 14324-83-5
M. Wt: 400.8824992
InChI Key: NSBLEPCFUAPGMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nickel(II) and copper(II) complexes of 2-substituted-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their adducts have been prepared and characterized. This process involved using microanalysis, conductance, magnetic, and spectral measurements, with specific coordination through oxygen and nitrogen atoms to form a six-coordinate octahedral geometry for nickel complexes (Woods et al., 2009).

Molecular Structure Analysis

Nickel(II) complexes with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and dimethyl sulfoxide have been examined, showing a distorted octahedral coordination involving four equatorial oxygen atoms from β-diketonate ligands and two axial oxygen atoms from dimethyl sulfoxide (Magerramov et al., 2011).

Chemical Reactions and Properties

The reactions of nickel(II) with 1,1,1-trifluoropentane-2,4-dione in aqueous solutions at 25°C have been studied, showing that the metal ion reacts exclusively with the enol tautomer of the β-diketone. These studies provided valuable insights into the kinetics and mechanisms of the formation of nickel complexes (Hynes & O'Shea, 1983).

Scientific Research Applications

Synthesis and Characterization

Nickel(II) and copper(II) complexes of 2-substituted-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their bipyridine and phenanthroline adducts have been synthesized. These complexes exhibit unique properties, including magnetic dilution and shifts in electronic spectral bands upon chelation, indicating potential applications in materials science and catalysis. X-ray crystallography confirmed the octahedral geometry of these complexes, highlighting their structural diversity and potential utility in various scientific applications (Woods et al., 2009).

Coordination Chemistry

A detailed study on a nickel(II) complex with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and dimethyl sulfoxide revealed a distorted octahedral coordination polyhedron around the nickel atom. This structural insight is crucial for understanding the complexation behavior of nickel with β-diketones and designing nickel-based catalysts and materials (Magerramov et al., 2011).

Biological Activity

The lipophilicity and biological activity of Schiff base ligands and their nickel(II) and copper(II) complexes, involving 1,1,1-trifluoropentane-2,4-dione, were analyzed. These studies are foundational for developing new pharmaceutical agents, indicating how metal complexes could influence biological activity and drug design (Baošić et al., 2007).

Molecular Magnetism

Research on di-nickel(II) complexes bridged by β-diketones demonstrates interesting magnetic properties, such as ferromagnetic coupling, which could be harnessed in developing new magnetic materials. These findings open up new pathways in the study of molecular magnetism and its application in technology (Huang Ke-long, 2010).

Asymmetric Catalysis

A C2-symmetric nickel diamine complex has been identified as an efficient catalyst for nucleophilic addition to butane-2,3-dione, demonstrating the utility of nickel complexes in asymmetric synthesis. This has implications for synthetic organic chemistry, particularly in the stereoselective synthesis of complex molecules (Fossey et al., 2005).

Safety And Hazards

This compound is toxic if swallowed, flammable, and can cause skin, eye, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to keep away from sources of ignition .

properties

IUPAC Name

nickel;1,1,1-trifluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5F3O2.Ni/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBLEPCFUAPGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F6NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel;1,1,1-trifluoropentane-2,4-dione

CAS RN

14324-83-5
Record name NSC174292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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